molecular formula C19H16N2O3S B300722 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No. B300722
M. Wt: 352.4 g/mol
InChI Key: OZDHSQXNTUSODV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.
Biochemical and physiological effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in animal models. It has also been shown to have anti-cancer properties and may have potential as a treatment for other diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it may not be suitable for all types of experiments due to its specific biochemical and physiological effects.

Future Directions

There are many potential future directions for research on 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One area of interest is in the development of new thiazolidinedione derivatives with improved efficacy and reduced side effects. Another area of research is in the exploration of the compound's potential as a treatment for other diseases such as Alzheimer's and cancer. Additionally, more research is needed to fully understand the compound's mechanism of action and how it interacts with other molecules in the body.

Synthesis Methods

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2-aminothiophenol with benzaldehyde to form 5-benzylidene-2-aminothiophenol. This compound is then reacted with acetic anhydride and 2-methylphenylamine to form the final product.

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. One area of research that has shown promise is in the treatment of diabetes. Thiazolidinedione derivatives have been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. 2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to have similar effects in animal studies.

properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H16N2O3S/c1-13-7-5-6-10-15(13)20-17(22)12-21-18(23)16(25-19(21)24)11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,22)/b16-11+

InChI Key

OZDHSQXNTUSODV-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

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